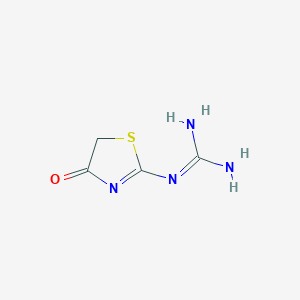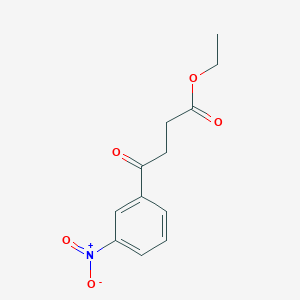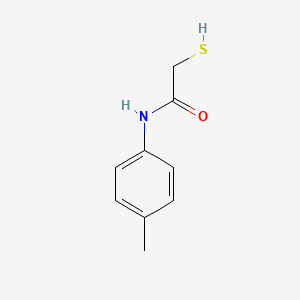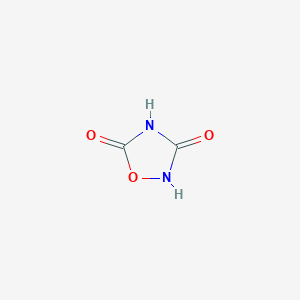
1,2,4-噁二唑烷-3,5-二酮
描述
1,2,4-Oxadiazolidine-3,5-dione is a heterocyclic compound with the molecular formula C₂H₂N₂O₃ It is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbonyl groups
科学研究应用
1,2,4-Oxadiazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used to design new drugs with antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of polymers, agrochemicals, and other specialty chemicals.
生化分析
Biochemical Properties
1,2,4-Oxadiazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amidoximes and carboxylic acids, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazoles . These interactions are crucial for the compound’s reactivity and stability in biochemical environments.
Cellular Effects
1,2,4-Oxadiazolidine-3,5-dione influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to changes in cell behavior and physiology, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of 1,2,4-Oxadiazolidine-3,5-dione involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Oxadiazolidine-3,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties .
Dosage Effects in Animal Models
The effects of 1,2,4-Oxadiazolidine-3,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1,2,4-Oxadiazolidine-3,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,4-Oxadiazolidine-3,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and effects .
Subcellular Localization
1,2,4-Oxadiazolidine-3,5-dione’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazolidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes. This method typically uses N,N′-dimethylacetamide as a solvent and proceeds through the formation of an intermediate O-acylamidoxime, which then cyclizes to form the desired oxadiazolidine ring .
Another method involves the reaction of nitriles with nitrile oxides. This 1,3-dipolar cycloaddition reaction is a classical approach for synthesizing 1,2,4-oxadiazoles and their derivatives .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazolidine-3,5-dione may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
化学反应分析
1,2,4-Oxadiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert 1,2,4-oxadiazolidine-3,5-dione into other heterocyclic compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other functional groups. Reagents such as halogens and alkylating agents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2,4-oxadiazole derivatives, while reduction can produce various amine-containing compounds.
作用机制
The mechanism of action of 1,2,4-oxadiazolidine-3,5-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes. Others may interact with cellular receptors, modulating signal transduction pathways to exert their effects .
相似化合物的比较
1,2,4-Oxadiazolidine-3,5-dione can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: This compound has a similar ring structure but lacks the carbonyl groups present in 1,2,4-oxadiazolidine-3,5-dione. It is widely used in pharmaceutical chemistry for its biological activities.
1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the ring. It also has significant applications in drug design and materials science.
1,2,5-Oxadiazole: This isomer has a different nitrogen-oxygen arrangement and is used in various chemical and pharmaceutical applications.
属性
IUPAC Name |
1,2,4-oxadiazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDENVSFWQSKKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318604 | |
| Record name | 1,2,4-oxadiazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24603-68-7 | |
| Record name | 24603-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-oxadiazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-oxadiazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



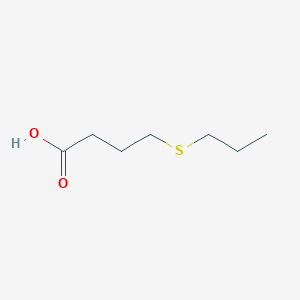

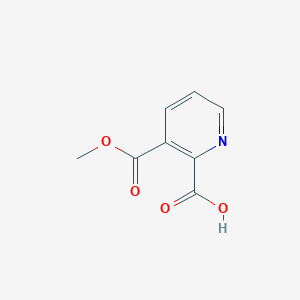

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

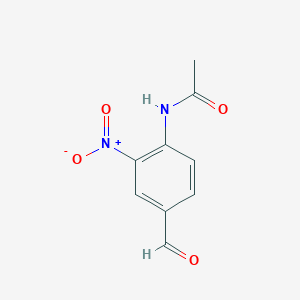
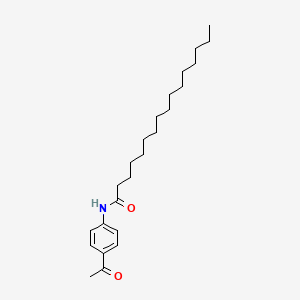
![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)
